N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Description
N-(5-Methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a hybrid molecule featuring a triazinoindole core linked to a 5-methyloxazole moiety via a sulfanyl-acetamide bridge. The triazinoindole scaffold is known for its pharmacological versatility, including antimicrobial, antidepressant, and anticonvulsant activities . The 5-methyloxazole group introduces steric and electronic modifications that may enhance target selectivity or metabolic stability. Synthesized through nucleophilic substitution reactions between bromoacetamide intermediates and triazinoindole thiols , this compound exemplifies structural optimization strategies in medicinal chemistry.
Properties
Molecular Formula |
C15H12N6O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H12N6O2S/c1-8-6-11(21-23-8)17-12(22)7-24-15-18-14-13(19-20-15)9-4-2-3-5-10(9)16-14/h2-6H,7H2,1H3,(H,16,18,20)(H,17,21,22) |
InChI Key |
MBMPQXZXQHPYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- 5-methyl-1,2-oxazole moiety
- 5H-[1,2,4]triazino[5,6-b]indole sulfanyl group
- An acetamide backbone
Its molecular formula is with a molecular weight of approximately 399.5 g/mol. The structural complexity contributes to its potential pharmacological properties and interactions with biological targets .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds in the triazine family often function as potent kinase inhibitors and can induce apoptosis in cancer cells .
Mechanism of Action:
The compound interacts with specific molecular targets such as:
- Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK leads to the activation of apoptotic pathways in cancer cells.
- Cell Cycle Regulation : It has been observed to disrupt cell cycle progression in various cancer cell lines.
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several cancer cell lines. For instance:
- Colon Cancer : The compound has shown promising results against colorectal cancer (CRC) cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| DLD-1 | 3.1 | 5-FU | >10 |
| HT-29 | 3.0 | Roscovitine | >10 |
Synthesis and Evaluation
A recent study focused on synthesizing derivatives similar to this compound. The synthesized compounds were evaluated for their biological activities through various assays:
- Flow Cytometry : Used to assess apoptosis in treated cells.
- Zebrafish Xenografts : These models provided insights into the in vivo efficacy and safety profile of the compound.
The findings indicated that the compound not only inhibited tumor growth but also exhibited synergistic effects when combined with existing chemotherapeutics .
Potential Applications
The unique properties of this compound suggest several potential applications:
- Chemotherapeutic Agent : Due to its anticancer properties.
- Kinase Inhibitor : Potential development as a targeted therapy for various malignancies.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., 4-Cl, 2-NO₂): Enhance antimicrobial potency but may reduce CNS permeability due to increased polarity .
- Bulkier Substituents (e.g., 4-phenoxyphenyl): Improve target binding in protein interaction assays but complicate synthesis .
- 5-Methyloxazole : The target’s oxazole ring may confer metabolic stability over phenyl analogues, as oxazoles resist oxidative degradation .
Brominated Triazinoindole Derivatives
Bromination at the indole core alters electronic properties and steric bulk:
Key Findings :
- 8-Bromo Substitution : Increases molecular weight (507.20 vs. 379.39 g/mol) and may enhance hydrophobic interactions in kinase binding pockets .
- Non-brominated Analogues: Exhibit better solubility, critical for oral bioavailability .
Chain Length Modifications: Acetamide vs. Propionamide
The acetamide bridge (two-carbon chain) is compared to propionamide (three-carbon) derivatives:
Key Findings :
- Acetamide Superiority : Elongating the acyl chain to propionamide reduces antidepressant efficacy by 50–60%, likely due to altered conformation or reduced blood-brain barrier penetration .
Heterocyclic Variations Beyond Oxazole
Substituting oxazole with other heterocycles impacts activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
